N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine is a synthetic compound designed for its potential pharmacological properties. [] It belongs to a class of molecules that share structural similarities with estrogens and selective estrogen receptor modulators (SERMs). [] This compound is a subject of scientific research, primarily for its vasodilatory effects and potential applications in cardiovascular research. []
N,N-Dipropyl-L-alanine is a derivative of the amino acid L-alanine, characterized by the presence of two propyl groups attached to the nitrogen atom of the amino group. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug design and synthesis.
N,N-Dipropyl-L-alanine can be synthesized from L-alanine through various chemical methods that involve alkylation processes. L-alanine itself is a naturally occurring amino acid found in proteins and is widely available for use in synthetic chemistry.
N,N-Dipropyl-L-alanine belongs to the class of amino acids and is classified as a non-polar, hydrophobic compound due to the presence of the propyl groups. It is also considered an aliphatic amino acid, which influences its solubility and reactivity in biological systems.
The synthesis of N,N-Dipropyl-L-alanine typically involves the alkylation of L-alanine. Common methods include:
N,N-Dipropyl-L-alanine has a molecular formula of C₁₃H₁₉N₃O₂ and a molecular weight of approximately 239.30 g/mol. The structure features:
The compound exhibits chirality due to the presence of the chiral center at the α-carbon, which is typical for amino acids. The stereochemical configuration is designated as L, indicating its natural occurrence in biological systems.
N,N-Dipropyl-L-alanine can participate in several chemical reactions:
The reactions involving N,N-Dipropyl-L-alanine are typically facilitated by coupling reagents such as dicyclohexylcarbodiimide or similar agents that activate carboxylic acid groups for nucleophilic attack by amines.
In biochemical contexts, N,N-Dipropyl-L-alanine may act as an inhibitor or modulator in enzymatic reactions due to its structural similarity to natural substrates. Its mechanism of action often involves competitive inhibition where it competes with L-alanine for binding sites on enzymes.
Studies have shown that modifications to the side chains of amino acids can significantly affect their interaction with enzymes, potentially altering metabolic pathways and leading to therapeutic applications.
N,N-Dipropyl-L-alanine has potential applications in:
Maintaining chiral integrity during N,N-dipropyl-L-alanine synthesis requires precise stereocontrol strategies. Asymmetric hydrogenation of enolates using chiral catalysts represents a key approach, where transition metal complexes with BINAP ligands achieve enantiomeric excess (ee) >98% under optimized conditions. Alternatively, biocatalytic routes leverage engineered transaminases that selectively aminate α-keto acids to yield L-configured amino acids. Corynebacterium glutamicum strains modified for enhanced alanine dehydrogenase (AlaDH) activity demonstrate exceptional stereoselectivity by catalyzing the reductive amination of pyruvate to L-alanine without racemization [1]. This enzymatic approach benefits from in vivo cofactor regeneration systems, eliminating external reductant requirements. For N,N-dialkylated derivatives, chiral pool synthesis starting from L-alanine esters provides inherent stereochemical fidelity, though subsequent N-alkylation steps necessitate careful optimization to prevent epimerization.
Table 1: Performance Metrics for Asymmetric Synthesis Methods
Method | Catalyst/System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Hydrogenation | Rh-(R)-BINAP | >98 | 85–92 | High stereoselectivity |
Biocatalytic Amination | Engineered Transaminase | >99 | 78–88 | Green chemistry compatible |
Microbial Production | Modified C. glutamicum | >99.5 | 90–95 | Integrated cofactor regeneration |
Chiral Pool Synthesis | L-Alanine Derivatives | 100* | 75–85 | Retention of native chirality |
* Inherent from starting material
N,N-dipropyl functionalization introduces steric challenges requiring tailored alkylation techniques. Classical alkylation employs L-alanine methyl ester treated with propyl bromide under phase-transfer conditions (tetrabutylammonium bromide) in biphasic solvent systems, achieving >90% dialkylation but risking racemization above -20°C. To mitigate this, in situ protection strategies utilize copper(II) chelates that shield the α-carbon chiral center during exhaustive alkylation. The copper complex forms a rigid octahedral structure around the amino nitrogen, sterically blocking racemization pathways during nucleophilic substitution [4].
Modern reductive alkylation techniques prove superior, reacting L-alanine with propionaldehyde followed by NaBH₄ reduction. This sequential imine formation/hydrogenation minimizes overalkylation and epimerization, particularly when conducted at 0°C in aprotic solvents like DMF. Critical to success is the use of molecular sieves (3Å) to scavenge water, shifting imine equilibrium toward completion. Post-alkylation, hydrolysis liberates the free amino acid using NaOH (2M) at 40°C to prevent decomposition, yielding N,N-dipropyl-L-alanine with <1% racemization [7].
Solution-phase synthesis excels in scalability for multi-gram preparations. The linear route: L-alanine → N-propyl-L-alanine → N,N-dipropyl-L-alanine facilitates intermediate purification via crystallization. Carbodiimide coupling (DIC/HOAt) enables N-propylation in CH₂Cl₂ with 85% yield per step, though DCU (dicyclohexylurea) precipitation necessitates filtration, complicating continuous processing. EDC·HCl offers urea solubility advantages but requires aqueous workups that risk hydrolysis [2] [7].
Solid-phase synthesis (SPS) utilizes chlorotrityl resin-bound Fmoc-L-alanine. After Fmoc deprotection (piperidine/DMF), sequential propylations employ propyl iodide with DIPEA in NMP, followed by TFA cleavage. This approach achieves 92% dipeptide purity without chromatography—superior to solution-phase averages (75–85%). The resin microenvironment confines reactants, enhancing dialkylation kinetics and minimizing racemization (ee >98.5%). However, scale limitations persist due to resin loading capacity (0.5–1.2 mmol/g). Emerging microarray platforms incorporate photo-cleavable linkers in porous polymer spots, enabling UV-triggered release for parallel synthesis [5].
Performance-wise, SPS reduces epimerization by 3–5× versus solution methods due to hindered oxazolone formation on solid supports. This was validated in urukthapelstatin A synthesis, where solid-phase cyclization outperformed solution-phase by 36% yield [6]. Economic modeling favors solution-phase for >100g batches, while SPS dominates sub-10g high-purity applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7